molecular formula C21H18FN3O2S B2559988 6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049346-16-8

6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2559988
CAS No.: 1049346-16-8
M. Wt: 395.45
InChI Key: DZTXTUVSIFHHLD-UHFFFAOYSA-N
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Description

The compound 6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic heterocyclic molecule featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a carboxamide-linked 2-(2-methoxyphenyl)ethyl moiety at position 2. Its structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-27-19-5-3-2-4-15(19)10-11-23-20(26)18-13-28-21-24-17(12-25(18)21)14-6-8-16(22)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTXTUVSIFHHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the reaction of thiourea, acetone, and 4-fluorobenzoyl bromide. The reaction conditions often include the use of solvents like ethanol or methanol, and the process is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis. The compound targets various signaling pathways, including those involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Position) Key Properties/Activities Reference
Target Compound 6-(4-Fluorophenyl), 3-(2-(2-methoxyphenyl)ethylcarboxamide) N/A (Baseline for comparison) -
BI82825 6-(4-Fluorophenyl), 3-(pyridin-2-ylmethylcarboxamide) Anticancer activity (PubChem data)
BI82795 6-(4-Fluorophenyl), 3-(1,2-oxazol-3-ylcarboxamide) Potential kinase inhibition (PubChem data)
5l (Molecules, 2012) 6-(4-Chlorophenyl), 3-(6-(4-(4-methoxybenzyl)piperazinyl)pyridin-3-ylacetamide) IC₅₀ = 1.4 µM (MDA-MB-231); VEGFR2 inhibition (5.72% at 20 µM)
3c (Synthesis and Primary Cytotoxicity, 2007) 6-(4-Bromophenyl), 3-(arylidenehydrazide) Cytotoxic against PC-3 prostate cancer (log₁₀GI₅₀ < -8.00)
4d–4f (Acetylcholinesterase Inhibitors) 6-(4-Fluorophenyl), 3-(cyclohexyl/benzyl/phenethylcarbothioamide) Acetylcholinesterase inhibitory activity (IC₅₀ range: 0.8–2.1 µM)
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-...} (Structure Reports) 6-(4-Fluorophenyl), 3-(pyridin-2-ylacetamide) Crystallographic data confirming planar imidazo-thiazole core

Key Observations:

Substituent Effects on Bioactivity :

  • Halogenated Aryl Groups : The presence of 4-fluorophenyl or 4-chlorophenyl at position 6 is common in cytotoxic derivatives. Compound 5l (4-chlorophenyl) showed superior VEGFR2 inhibition and cytotoxicity (IC₅₀ = 1.4 µM) compared to morpholine-containing analogues .
  • Methoxy Groups : The target compound’s 2-methoxyphenethyl side chain may enhance solubility and blood-brain barrier penetration compared to smaller substituents (e.g., pyridinylmethyl in BI82825) .

Carboxamide Side Chains :

  • Piperazinyl Derivatives : Compounds like 5l and 5i () demonstrate that bulky, nitrogen-rich side chains improve kinase inhibition and selectivity.
  • Hydrazinecarbothioamides : Derivatives with thioamide groups (e.g., 4d–4f ) exhibit acetylcholinesterase inhibition, suggesting the carboxamide’s flexibility and hydrogen-bonding capacity are critical for enzyme interaction .

Synthetic Yields and Stability :

  • Derivatives with electron-withdrawing substituents (e.g., 4-chlorophenyl) generally show higher synthetic yields (72–81%) and melting points (211–217°C), indicating enhanced crystallinity and stability .

Spectroscopic Confirmation :

  • IR and NMR data for analogues confirm tautomeric stability (e.g., thione vs. thiol forms in triazole derivatives) and the absence of unwanted byproducts .

Biological Activity

6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound belonging to the imidazothiazole class, characterized by a complex structure that includes a fluorophenyl group, a methoxyphenyl group, and an ethyl chain. Its unique molecular configuration suggests potential biological activities, particularly in the field of cancer therapeutics. This article aims to explore its biological activity based on available research findings.

  • Molecular Formula : C22H19FN4O3S
  • Molecular Weight : Approximately 438.5 g/mol
  • CAS Number : 1049346-16-8

The presence of the fluorine atom is significant as it enhances the compound's stability and lipophilicity, which are crucial for its interaction with biological targets.

Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit significant biological activities. Specifically, this compound has shown potential in:

  • Inhibiting Cell Proliferation : The compound has demonstrated efficacy in reducing the proliferation of various cancer cell lines.
  • Inducing Apoptosis : It triggers programmed cell death in malignant cells, which is a desirable property in anticancer agents.

The mechanism typically involves interactions with specific molecular targets such as enzymes or receptors that modulate critical signaling pathways related to cell growth and survival.

Biological Activity Data

The following table summarizes some key findings from studies on similar compounds and their biological activities:

Compound NameStructure FeaturesBiological ActivityIC50 Values
6-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamideChlorine instead of fluorineSimilar anticancer propertiesIC50 ~ 5 µM
6-(4-methylphenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamideMethyl group substituentVariations in lipophilicity affecting absorptionIC50 ~ 10 µM
N-(5-acetamido-2-methoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamideAcetamido group presentEnhanced solubility and bioavailabilityIC50 ~ 7 µM

These findings suggest that structural modifications can influence the biological activity of imidazothiazole derivatives significantly.

Study on Antitumor Activity

A study evaluated various imidazothiazole derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited promising antitumor activity with IC50 values ranging from 0.59 to 5 µM across different cell lines . The study highlighted that these compounds inhibited phosphorylation of focal adhesion kinase (FAK), a target implicated in cancer progression.

Mechanistic Insights

Another investigation focused on the interaction of imidazothiazole derivatives with specific molecular targets. The results demonstrated that these compounds could modulate pathways involved in apoptosis and cell cycle regulation. For instance, they were found to enhance the expression of key transporters like human equilibrative nucleoside transporter-1 (hENT-1), which may improve drug efficacy when used in combination therapies .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide?

The compound is synthesized via multi-step protocols involving cyclocondensation and functional group modifications. A typical approach involves:

  • Step 1 : Formation of the imidazo[2,1-b]thiazole core via reaction of substituted thiazole precursors with fluorophenyl ketones under reflux conditions (e.g., ethanol, 6–8 hours) .
  • Step 2 : Introduction of the carboxamide group via coupling reactions (e.g., using EDCI/HOBt or carbodiimide reagents) with 2-(2-methoxyphenyl)ethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
    Key characterization : NMR (¹H/¹³C), IR (C=O, C-N stretches), and mass spectrometry to confirm structure .

Structural Analysis

Q. Q2. How is the molecular geometry of this compound validated in crystallographic studies?

X-ray crystallography is the gold standard. For related imidazo-thiazole derivatives:

  • Planarity : The imidazo-thiazole core is planar (deviation <0.05 Å), with dihedral angles <5° between aromatic rings .
  • Intermolecular interactions : Weak C–H···O hydrogen bonds form 1D chains, influencing crystal packing .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., using Gaussian09) .

Pharmacological Target Identification

Q. Q3. What biological targets are associated with this compound’s structural analogs?

  • Acetylcholinesterase (AChE) inhibition : Imidazo-thiazole derivatives show IC₅₀ values <10 µM in vitro, attributed to π-π stacking with Trp86 in the catalytic site .
  • Anticancer activity : Fluorophenyl and methoxyphenyl groups enhance interactions with kinase ATP-binding pockets (e.g., EGFR, IC₅₀ ~2.5 µM) .
    Method : Use enzyme inhibition assays (Ellman’s method for AChE) and cell viability assays (MTT) with structure-guided docking (AutoDock Vina) .

Advanced Synthesis Optimization

Q. Q4. How can microwave-assisted synthesis improve yield and purity?

Microwave irradiation (e.g., 130°C, 45 minutes) reduces reaction time by 70% compared to conventional heating (6 hours), with yields >85% . Optimization steps :

  • Screen solvents (DMF > ethanol > THF) and catalysts (e.g., K₂CO₃ vs. NaH).
  • Monitor reaction progress via TLC or in-situ FTIR .
    Note : ICReDD’s computational workflow (quantum mechanics/machine learning) predicts optimal conditions, reducing trial-and-error .

Computational Modeling

Q. Q5. What computational strategies predict binding modes and SAR?

  • Docking : Use Glide (Schrödinger) to model interactions with AChE (PDB: 1ACJ) or kinases (PDB: 1M17). Key residues: Phe295 (AChE), Leu694 (EGFR) .
  • MD simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns) .
  • QSAR : Build models with MOE descriptors (e.g., logP, polar surface area) to correlate substituents (e.g., fluorophenyl vs. methoxyphenyl) with activity .

Resolving Data Contradictions

Q. Q6. How to address discrepancies in biological activity across studies?

Case : AChE inhibition varies (IC₅₀ 5–50 µM) due to assay conditions. Resolution :

  • Standardize protocols (e.g., substrate concentration, pH 8.0).
  • Validate purity (HPLC >95%) to exclude impurities .
  • Cross-check with orthogonal assays (e.g., fluorescence-based AChE kits) .

Structure-Activity Relationship (SAR)

Q. Q7. Which substituents enhance potency and selectivity?

Key findings :

  • Fluorophenyl : Increases lipophilicity (clogP +0.5) and target binding via halogen bonds .
  • Methoxyphenyl ethyl : Enhances solubility (cLogS −3.5) and reduces hERG liability .
    Method : Synthesize analogs (e.g., chloro, bromo substituents) and test in parallel. Use ANOVA to identify statistically significant improvements (p<0.05) .

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